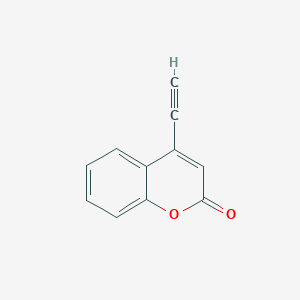

4-ethynyl-2H-chromen-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXYQBYVVOVUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 2h Chromen 2 One and Derivatives

Direct Ethynylation Strategies

Direct ethynylation involves the formation of the C4-alkyne bond in a single step, typically through the cross-coupling of a 4-substituted coumarin (B35378) with an alkyne. Transition-metal catalysis is the cornerstone of these approaches.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. mdpi.com The Sonogashira reaction, in particular, is a premier method for the direct synthesis of 4-ethynylcoumarins from 4-halocoumarins or 4-triflyloxycoumarins. wikipedia.orgsynarchive.com

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally useful for synthesizing complex molecules under mild conditions, such as at room temperature and with a mild base. wikipedia.org The general scheme involves coupling a 4-halocoumarin (e.g., 4-iodocoumarin or 4-bromocoumarin) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine (B128534), Et₃N). gelest.comorganic-chemistry.orglibretexts.org The silyl (B83357) group can be removed in situ or in a subsequent step to yield the terminal alkyne. wikipedia.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the 4-halocoumarin. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the 4-ethynylcoumarin product and regenerate the palladium(0) catalyst. libretexts.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system employed. The most common palladium sources are tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]). libretexts.org

[Pd(PPh₃)₄]: This Pd(0) complex is a widely used catalyst for a variety of cross-coupling reactions, including the Sonogashira coupling. ascensusspecialties.comwikipedia.orgriyngroup.com It is often used in reactions involving aryl bromides. wikipedia.org In solution, it can dissociate ligands to form the more reactive Pd(PPh₃)₃ or Pd(PPh₃)₂ species, which then enter the catalytic cycle. wikipedia.org While effective, its catalytic activity can sometimes be lower compared to other systems for certain substrates. semanticscholar.org

[PdCl₂(PPh₃)₂]: This yellow, square planar Pd(II) complex is another common and effective pre-catalyst. wikipedia.org It is often more stable and soluble than [Pd(PPh₃)₄]. libretexts.org Before the catalytic cycle begins, the Pd(II) center must be reduced in situ to Pd(0). This complex has been shown to be highly efficient for Sonogashira couplings, including those involving coumarin substrates. semanticscholar.orgtcichemicals.com Studies have indicated that [PdCl₂(PPh₃)₂] can lead to almost full conversion of starting materials in the synthesis of substituted coumarins. semanticscholar.org

The choice of catalyst, solvent, and base can be optimized to maximize the yield of the desired 4-ethynylcoumarin derivative.

| Catalyst | Substrate | Alkyne | Co-catalyst | Base | Solvent | Yield (%) |

| [PdCl₂(PPh₃)₂] | 4-Iodocoumarin | Ethynyltrimethylsilane | CuI | Et₃N | THF | High |

| [Pd(PPh₃)₄] | 4-Bromocoumarin | Phenylacetylene | CuI | n-PrNH₂ | Benzene | ~76% |

| [PdCl₂(PPh₃)₂] | 6-Bromo-3-phosphonocoumarin | 1-Ethynyl-4-methoxybenzene | CuI | Et₃N | DMF | 56% |

Copper-Catalyzed Ethynylation Approaches

While copper is typically used as a co-catalyst in the Sonogashira reaction, copper-catalyzed reactions for synthesizing and functionalizing coumarins have also been developed. encyclopedia.pub These methods are attractive due to the low toxicity and cost-effectiveness of copper complexes. encyclopedia.pub Copper-catalyzed multicomponent reactions have been used to synthesize coumaryl-substituted glycoside derivatives, demonstrating the utility of copper in forming complex coumarin structures. A common approach is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, which couples an O-propargylated coumarin with an azide (B81097) to form a triazole-linked coumarin derivative. mdpi.com This highlights the role of copper in activating alkyne functionalities on the coumarin scaffold for further transformations.

Other Metal-Catalyzed Methods for Ethynyl (B1212043) Coumarins

Beyond palladium and copper, other transition metals have been explored for the synthesis of coumarin derivatives, although direct C-4 ethynylation is less common.

Nickel-Catalyzed Reactions: Nickel catalysts have been effectively used for the synthesis of 4-substituted coumarins. For instance, Ni(II)-catalyzed cross-coupling of 4-diethylphosphonooxycoumarins with organozinc reagents provides an efficient route to 4-arylcoumarins. researchgate.net Nickel catalysis has also been applied in the synthesis of benzocoumarins. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the annulative coupling of coumarin-3-carboxylic acids with alkynes to build fused pyrano[3,4-c]chromene-4,5-dione derivatives. nii.ac.jp This involves a carboxy-directed C4-H bond cleavage, showcasing rhodium's ability to functionalize the C-4 position. nii.ac.jp Rhodium has also been used for the cyclic carbonylation of 2-alkynylphenols to produce coumarins. rsc.org

Indirect Synthesis via Precursor Functionalization

A prominent example of this approach is the Corey-Fuchs reaction . jk-sci.comorganic-chemistry.orgwikipedia.org This two-step process allows for the one-carbon homologation of an aldehyde to a terminal alkyne. organic-chemistry.org

Step 1: Olefination: A 4-formylcoumarin precursor is reacted with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This reaction, analogous to a Wittig reaction, converts the aldehyde into a 1,1-dibromoalkene intermediate. wikipedia.org

Step 2: Elimination and Rearrangement: The resulting 4-(2,2-dibromovinyl)-2H-chromen-2-one is then treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi). This induces elimination of HBr and a lithium-halogen exchange, followed by a rearrangement to form the terminal alkyne, 4-ethynyl-2H-chromen-2-one. jk-sci.comalfa-chemistry.com

This methodology provides a reliable alternative to direct coupling methods for accessing the 4-ethynylcoumarin scaffold.

Generation from Halogenated Coumarin Intermediates (e.g., 3-Bromo Coumarin)

A prevalent and efficient method for the synthesis of this compound derivatives involves the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. thieme-connect.comthieme.de In this context, a halogenated coumarin, typically a 3-bromo or 3-iodocoumarin, serves as the electrophilic partner.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (Et₃N) or piperidine, which also often serves as the solvent or co-solvent. thieme-connect.comkjscollege.com The reaction proceeds under mild conditions and generally affords good to excellent yields of the desired 4-ethynylcoumarin derivatives. The choice of catalyst, ligand, base, and solvent can be optimized to enhance the reaction efficiency and yield for specific substrates. kjscollege.com

| Halogenated Coumarin | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 96 | kjscollege.comnih.gov |

| 4-Iodo-m-xylene | Trimethylsilylacetylene | Pd catalyst/CuI | TEA | Acetonitrile | RT | 96 | kjscollege.com |

| 4-Iodoanisole | Trimethylsilylacetylene | Pd catalyst/CuI | TEA | Acetonitrile | RT | 98 | kjscollege.com |

Pyrolysis of 1,2,3-Selenadiazole Derivatives to Form Ethynylogs

The thermal or photochemical decomposition of 1,2,3-selenadiazoles is a known method for the generation of alkynes. This reaction proceeds through the extrusion of nitrogen and selenium to yield the corresponding alkyne. While this method is a general route to acetylenic compounds, its specific application for the synthesis of this compound from a coumarin-fused 1,2,3-selenadiazole is not extensively documented in the reviewed literature.

The general mechanism involves the cleavage of the N-N and C-Se bonds in the 1,2,3-selenadiazole ring, leading to the formation of a diradical intermediate which then rearranges to the alkyne with the elimination of selenium and nitrogen gas. acs.org The starting 4-substituted-1,2,3-selenadiazole coumarin could theoretically be prepared from the corresponding 4-acetylcoumarin via its semicarbazone and subsequent reaction with selenium dioxide. Pyrolysis of this precursor would then be expected to yield the target 4-ethynylcoumarin.

Base-Promoted Annulation Reactions

Base-promoted annulation reactions provide another avenue for the synthesis of the chromen-2-one core. These reactions typically involve the cyclization of a suitably substituted precursor under the influence of a base. For instance, a base-mediated annulation of ortho-hydroxychalcones with appropriate reagents can lead to the formation of 4H-chromene derivatives. nih.govbeilstein-journals.org While not a direct route to this compound, this methodology is crucial for constructing the core heterocyclic system, which could then be further functionalized.

In a relevant synthetic strategy, a base-promoted [4+2] annulation of in situ generated azadienes from N-propargylamines with active methylene (B1212753) compounds has been shown to produce highly functionalized 2-pyridones. organic-chemistry.org Analogous strategies, employing different starting materials, could potentially be adapted for the synthesis of the 2H-chromen-2-one skeleton.

Condensation Reactions for Coumarin Core Formation

Classic condensation reactions remain a cornerstone in coumarin synthesis. The Pechmann and Knoevenagel condensations are two of the most widely employed methods for constructing the coumarin nucleus.

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. To synthesize a 4-substituted coumarin, a phenol is reacted with an appropriate β-ketoester. For the synthesis of a 4-ethynyl derivative, a β-ketoester containing a protected or precursor ethynyl group at the appropriate position would be required.

The Knoevenagel condensation typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, in the presence of a basic catalyst such as piperidine. This method is highly versatile for the synthesis of a wide range of coumarin derivatives. kjscollege.com To obtain this compound via this route, a salicylaldehyde would be condensed with an active methylene compound bearing an ethynyl group.

One-Pot Synthetic Routes

The development of one-pot synthetic methodologies is of great interest as they offer increased efficiency, reduced waste, and simplified experimental procedures. Several one-pot methods have been developed for the synthesis of coumarin derivatives. For instance, a three-component reaction of an aldehyde, malononitrile, and an enolizable compound can yield 4H-chromenes in a single step. nih.gov

A one-pot synthesis of terminal alkynes from alkenes has also been reported, involving a dehydrogenative hydrosilylation followed by an oxidative dehydrogenative reaction. nih.gov Such strategies, if adapted to coumarin precursors, could provide a direct and efficient route to this compound.

Transition-Metal-Free Synthetic Protocols

While transition-metal-catalyzed reactions, such as the Sonogashira coupling, are highly effective, the development of transition-metal-free alternatives is a significant goal in green chemistry. These methods avoid the use of potentially toxic and expensive metal catalysts.

A transition-metal-free approach for the synthesis of 3-ethynylcoumarins has been reported, which proceeds via a DBU-promoted intramolecular Morita-Baylis-Hillman (MBH)-type reaction followed by a dehydration/isomerization cascade. irapa.org While this method yields the 3-ethynyl isomer, it highlights the potential for developing metal-free strategies for the synthesis of other alkynylated coumarins. Additionally, a metal-free synthesis of 4-bromoisocoumarins has been achieved through the brominative annulation of 2-alkynylaryloate esters, showcasing another avenue for metal-free heterocycle synthesis. mdpi.com

Stereoselective and Regioselective Synthetic Considerations

The synthesis of substituted coumarin derivatives often raises issues of stereoselectivity and regioselectivity, particularly when multiple reactive sites are present in the starting materials or intermediates.

Regioselectivity is a key consideration in the synthesis of C4-substituted coumarins. For instance, in the halogenation of coumarins, the position of substitution can be controlled by the choice of reagents and reaction conditions. thieme.de Similarly, in the functionalization of di-substituted precursors, such as the regioselective C-2 alkynylation of 2,4-dichloroquinoline, the more reactive site can be selectively targeted. The regioselective synthesis of coumarin-annulated polycyclic heterocycles has also been achieved through sequential Claisen rearrangement and radical cyclization reactions.

Stereoselectivity becomes important when chiral centers are introduced into the coumarin scaffold. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. nih.gov For example, stereoselective one-pot procedures have been developed for the synthesis of five-membered annulated coumarins with high enantioselectivities. nih.gov These methods often employ chiral catalysts, such as cinchona alkaloid derivatives, to control the stereochemical outcome of the reaction.

Diversity-Oriented Synthesis (DOS) of this compound Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which can be screened for novel biological activities. While specific DOS strategies targeting this compound are not extensively documented, the principles of DOS have been successfully applied to the broader coumarin scaffold, providing a roadmap for the generation of diverse this compound derivatives. The core idea is to introduce skeletal, appendage, and stereochemical diversity.

One illustrative approach involves the synthesis of coumarin-fused cyclopentanones through a phosphine-promoted intermolecular annulation reaction. This method demonstrates how a common coumarin core can be elaborated into more complex, fused ring systems, thereby generating significant scaffold diversity. The reaction of 3-benzoyl coumarins with alkynones, controlled by the nucleophilicity of the phosphine (B1218219) catalyst, can selectively yield different classes of coumarin-fused cyclopentanones. This strategy highlights the potential for developing novel scaffolds based on the this compound framework.

Another example of DOS applied to coumarins is the one-pot, three-step synthesis of coumarin-linked benzimidazoles. This method showcases appendage diversity by combining different salicylaldehydes with an in situ generated benzimidazole (B57391) intermediate. By varying the substitution pattern on the salicylaldehyde, a library of compounds with diverse peripheral groups can be synthesized. Adapting this methodology to a 4-ethynyl-substituted salicylaldehyde precursor could pave the way for a diverse library of this compound-linked benzimidazoles.

Table 1: Examples of Diversity-Oriented Synthesis Applied to Coumarin Scaffolds

| Starting Materials | Key Reaction Type | Type of Diversity Generated | Potential for this compound Derivatives |

|---|---|---|---|

| 3-Benzoyl coumarins, Alkynones | Phosphine-promoted annulation | Scaffold Diversity | Synthesis of this compound-fused cyclopentanones. |

| N-(2-aminophenyl)-2-cyanoacetamide, Salicylaldehydes | One-pot, three-step sequential reaction | Appendage Diversity | Generation of a library of this compound-linked benzimidazoles. |

These examples underscore the potential of DOS to rapidly generate libraries of complex and diverse molecules from a common this compound starting point.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of coumarin derivatives to reduce the use of hazardous substances and minimize environmental impact. These approaches often focus on the use of biocatalysts and environmentally benign solvent systems like water.

Biogenic Catalysis:

Biocatalysis has emerged as a sustainable alternative to traditional chemical synthesis. Enzymes and whole-cell systems can catalyze reactions with high selectivity under mild conditions. For instance, lipases have been employed in the synthesis of coumarin carboxamide derivatives. While not directly applied to this compound, this enzymatic approach could be adapted for the amidation of a 4-ethynyl-coumarin-3-carboxylic acid precursor.

Microbial transformations also offer a green route to coumarin derivatives. Various fungi and yeasts have been shown to reduce the C=C double bond of the coumarin lactone ring, a process known as biohydrogenation. This highlights the potential for using microorganisms to selectively modify the this compound scaffold.

Aqueous Environments:

The use of water as a solvent is a cornerstone of green chemistry. Several synthetic methods for coumarins have been developed to proceed in aqueous media. For example, the Knoevenagel condensation of substituted salicylaldehydes and active methylene compounds can be efficiently catalyzed by choline (B1196258) chloride in water, leading to high yields of coumarin derivatives. This method could be directly applicable to the synthesis of this compound by using a 4-ethynyl-salicylaldehyde.

Furthermore, one-pot syntheses of coumarin-3-carboxylic acids have been achieved in water at room temperature using catalysts like sodium azide or potassium carbonate. This approach avoids the use of volatile organic solvents and harsh reaction conditions.

Table 2: Green Chemistry Approaches for the Synthesis of Coumarin Derivatives

| Green Approach | Catalyst/Medium | Reaction Type | Applicability to this compound Synthesis |

|---|---|---|---|

| Biocatalysis | Lipase | Amidation | Synthesis of 4-ethynyl-coumarin carboxamides. |

| Biocatalysis | Fungi/Yeasts | Biohydrogenation | Selective reduction of the this compound scaffold. |

| Aqueous Synthesis | Choline Chloride/Water | Knoevenagel Condensation | Direct synthesis from 4-ethynyl-salicylaldehyde. |

| Aqueous Synthesis | Sodium Azide/Water | Knoevenagel Condensation | Synthesis of 4-ethynyl-coumarin-3-carboxylic acids. |

The adoption of these green chemistry principles not only offers a more sustainable route to this compound and its derivatives but also can lead to improved reaction efficiencies and selectivities.

Reactivity and Reaction Mechanisms of 4 Ethynyl 2h Chromen 2 One

Electrophilic and Nucleophilic Reactivity of the Ethynyl (B1212043) Group

The ethynyl group of 4-ethynylcoumarin exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile under different reaction conditions.

Electrophilic Character: The electron-withdrawing coumarin (B35378) nucleus polarizes the triple bond, rendering the terminal acetylenic carbon susceptible to attack by nucleophiles. This electrophilic nature is exploited in various addition reactions. For instance, nucleophilic addition of amines or thiols to the alkyne can occur, often facilitated by a base.

Nucleophilic Character: The terminal acetylenic proton is weakly acidic and can be removed by a strong base to generate a potent nucleophile, the acetylide anion. This anion can then participate in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. This reactivity is fundamental to many carbon-carbon bond-forming reactions involving this scaffold.

Furthermore, the coumarin ring itself, particularly the C3-C4 double bond, can be susceptible to nucleophilic attack, a reaction known as a Michael-type addition. researchgate.net This reactivity can sometimes compete with reactions at the ethynyl group, depending on the nature of the nucleophile and the reaction conditions.

Cycloaddition Reactions Involving the Alkyne Moiety

The alkyne functionality of 4-ethynylcoumarin is an excellent participant in various cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic systems fused to the coumarin core.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless. organic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction of 4-ethynylcoumarin with various organic azides in the presence of a copper(I) catalyst leads to the formation of coumarin-triazole conjugates. mdpi.comnih.govnih.gov

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com The copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is crucial for the reaction's success. wikipedia.orgnih.gov The use of stabilizing ligands can prevent copper-mediated side reactions. glenresearch.comwikipedia.org This methodology has been extensively used to link the coumarin scaffold to other molecules, including biomolecules and pharmacophores, to create hybrid compounds with potential applications in medicinal chemistry. nih.govnih.govnih.gov

Table 1: Examples of CuAAC Reactions with Coumarin Derivatives

| Alkyne Reactant | Azide (B81097) Reactant | Catalyst System | Product | Reference |

| O-propargylated coumarin | Alkyl or aryl azides | Copper(I) | 4-substituted 1,2,3-triazole-coumarin derivatives | mdpi.com |

| N-propargylated coumarin | Alkyl or aryl azides | Copper(I) | 4-substituted 1,2,3-triazole-coumarin derivatives | mdpi.com |

| 4-(Azidomethyl)-2H-chromen-2-ones | Propargyl ethers | Not specified | Cyclic ureido tethered coumarinyl 1,2,3-triazoles | nih.gov |

| Glycoside propargyl | Tosyl azides | CuI/Triethylamine (B128534) | Coumaryl-substituted glycoside derivatives | researchgate.net |

Derivatives of 4-ethynyl-2H-chromen-2-one can undergo intramolecular cyclization reactions to form fused heterocyclic systems. A notable example is the formation of chromeno[3,4-b]pyrrol-4(3H)-ones. These structures are found in a class of marine alkaloids known as lamellarins and exhibit interesting biological activities, including anticancer and anti-HIV-1 properties. nih.gov

The synthesis of these fused pyrrolocoumarins can be achieved through various strategies. One approach involves the palladium-catalyzed domino C-N coupling/hydroamination reactions of appropriately substituted coumarin precursors. researchgate.net Other methods include reductive intramolecular cyclization of precursors like 4-chloro-3-nitrocoumarin (B1585357) derivatives. rsc.org The development of efficient synthetic routes to these complex molecules is an active area of research. nih.govacs.orgnih.gov

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com While this compound itself is a dienophile, derivatives such as 4-vinylcoumarins can act as dienes in Diels-Alder reactions with electron-poor dienophiles to produce coumarin-based polycyclic compounds. researchgate.net The reactivity in these cycloadditions is influenced by the electronic nature of both the diene and the dienophile.

Palladium-Mediated Carbonylative Annulation and Cascade Reactions

Palladium catalysis offers a versatile platform for the transformation of this compound and its derivatives. nih.govmdpi.comrsc.org Palladium-mediated carbonylative annulation is a powerful technique for constructing fused ring systems. rsc.orgnih.govnih.govrsc.org In these reactions, a carbon monoxide molecule is incorporated into the product, often leading to the formation of a new carbonyl group. For instance, palladium-catalyzed carbonylative annulation of o-alkynylphenols can lead to the synthesis of 2,3-disubstituted benzo[b]furans. nih.govnih.gov

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. nih.govresearchgate.netmdpi.comnih.gov Palladium catalysis is frequently employed to initiate such cascades. These reactions can involve a sequence of steps like Heck coupling, C-H activation, and carbonylation to rapidly assemble complex polycyclic structures from simple starting materials. rsc.org

Metal-Catalyzed Transformations (e.g., Ruthenium-Catalyzed 1,2-Carbon Migration-Cycloisomerization)

Besides palladium, other transition metals are effective catalysts for the transformation of alkynes. mdpi.com Ruthenium catalysts, for example, can mediate unique rearrangements and cycloisomerization reactions. While specific examples for this compound are not detailed in the provided context, ruthenium-catalyzed reactions of alkynes are well-established and can lead to a variety of carbocyclic and heterocyclic products. These transformations often proceed through mechanisms involving vinylidene or allenylidene intermediates.

Intramolecular Charge Transfer (ICT) Mechanisms in Derivatives

Derivatives of this compound often exhibit intramolecular charge transfer (ICT), a process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In these systems, the coumarin scaffold typically functions as the acceptor, while various substituents, often attached to the coumarin ring or the ethynyl group, can act as electron donors. This "push-pull" architecture is fundamental to their photophysical behavior. researchgate.netmdpi.com

The ICT process is characterized by a significant difference in the dipole moments of the ground and excited states. This change in polarity upon excitation is often manifested as solvatochromism, where the absorption and emission spectra of the compound show a pronounced dependence on the polarity of the solvent. researchgate.netnih.gov In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. rsc.org This results in a larger Stokes shift, which is the difference between the maximum wavelengths of absorption and emission.

The mechanism of ICT can be influenced by the specific nature of the donor and acceptor groups, as well as the π-conjugated linker that connects them. In the case of this compound derivatives, the ethynyl group can be part of this conjugated bridge. The efficiency of the ICT process is also dependent on the molecular geometry. In some cases, a twisted intramolecular charge transfer (TICT) state can be formed in the excited state. nih.govresearchgate.net This involves a conformational change, often a rotation around a single bond, which leads to a more charge-separated state. However, the formation of a TICT state is not a prerequisite for ICT to occur.

The photophysical properties of these derivatives can be fine-tuned by modifying the electron-donating and -accepting strengths of the substituents, as well as the length and nature of the conjugated system. This allows for the rational design of fluorescent probes and materials with specific absorption and emission characteristics. nih.gov

The following interactive table illustrates the hypothetical solvatochromic effect on a derivative of this compound, demonstrating the shift in emission wavelength with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) | Stokes Shift (nm) |

| Hexane | 1.88 | 420 | 60 |

| Toluene | 2.38 | 435 | 75 |

| Dichloromethane | 8.93 | 460 | 100 |

| Acetone | 20.7 | 485 | 125 |

| Acetonitrile | 37.5 | 500 | 140 |

| Dimethyl Sulfoxide | 46.7 | 515 | 155 |

Note: The data in this table is illustrative and intended to demonstrate the principle of solvatochromism in a hypothetical this compound derivative.

Functional Group Compatibility and Transformation (e.g., Trifluoromethylthio Group Introduction)

The synthetic utility of this compound is dependent on the compatibility of its functional groups with various reaction conditions. The ethynyl group is susceptible to a range of transformations, including addition reactions, cross-coupling reactions, and deprotonation with strong bases. The coumarin ring itself can undergo reactions such as electrophilic aromatic substitution, although the presence of the lactone ring deactivates the aromatic system to some extent.

When planning multi-step syntheses involving this compound, careful consideration must be given to the compatibility of reagents and reaction conditions with both the alkyne and the coumarin core. For instance, strongly acidic or basic conditions might lead to the hydrolysis of the lactone ring. Similarly, harsh oxidizing or reducing agents could affect other parts of the molecule. In many cases, the use of protecting groups for the ethynyl moiety may be necessary to achieve the desired chemical transformations on other parts of the molecule.

A key transformation of interest is the introduction of the trifluoromethylthio (-SCF3) group, which can significantly alter the electronic and pharmacological properties of a molecule due to its high lipophilicity and electron-withdrawing nature. x-mol.net The direct trifluoromethylthiolation of the this compound scaffold is a challenging transformation that would likely require specialized reagents and conditions.

One plausible approach for the introduction of a trifluoromethylthio group onto the coumarin core of this compound could involve a multi-step sequence. For example, the coumarin ring could first be functionalized with a thiol group. mdpi.com This could potentially be achieved through various methods, such as the Newman-Kwart rearrangement of a corresponding thiocarbamate, or through the use of a sulfur-transfer reagent on a lithiated coumarin intermediate. Once the mercapto-coumarin is obtained, it could then be subjected to trifluoromethylation at the sulfur atom. researchgate.net This might be accomplished using an electrophilic trifluoromethylating agent in the presence of a suitable base. The compatibility of the ethynyl group with these reaction conditions would need to be carefully evaluated, and protection of the alkyne might be required.

The following table outlines a hypothetical reaction scheme for the introduction of a trifluoromethylthio group, highlighting the importance of functional group compatibility.

| Step | Reaction | Reagents and Conditions | Key Considerations for Functional Group Compatibility |

| 1 | Protection of the ethynyl group | e.g., Reaction with a bulky silyl (B83357) halide (e.g., TIPSCl) in the presence of a base. | The silyl protecting group must be stable to the conditions of the subsequent steps but readily removable at the end of the synthesis. |

| 2 | Introduction of a thiol group | e.g., Lithiation of the coumarin ring followed by reaction with elemental sulfur. | The position of lithiation on the coumarin ring needs to be controlled. The ethynyl protecting group must be stable to organolithium reagents. |

| 3 | Trifluoromethylthiolation | e.g., Reaction of the thiol with an electrophilic trifluoromethylating reagent (e.g., Umemoto's reagent) and a base. | The reaction conditions should be mild enough to avoid decomposition of the coumarin core and cleavage of the protecting group. |

| 4 | Deprotection of the ethynyl group | e.g., Treatment with a fluoride (B91410) source (e.g., TBAF). | The deprotection conditions should be selective for the silyl group and not affect the newly installed trifluoromethylthio group or the coumarin ring. |

Note: This is a hypothetical reaction scheme and the feasibility of each step would require experimental validation.

Spectroscopic Characterization and Structural Elucidation of 4 Ethynyl 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. researchgate.net By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 4-ethynyl-2H-chromen-2-one provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by signals in both the aromatic and acetylenic regions.

The protons of the coumarin (B35378) core typically resonate in the aromatic region (δ 7.0-8.0 ppm). The H-5 proton, being adjacent to the lactone carbonyl, is often the most deshielded of the aromatic protons. The protons H-6, H-7, and H-8 exhibit characteristic splitting patterns (doublets, triplets, or combinations thereof) depending on their coupling with adjacent protons. ceon.rs

A key diagnostic signal is the singlet corresponding to the vinylic H-3 proton. In many 4-substituted coumarins, this signal appears around δ 6.5 ppm. However, the introduction of the electron-withdrawing ethynyl (B1212043) group at the C4-position is expected to influence its chemical shift.

Crucially, the acetylenic proton (≡C-H) of the ethynyl group gives rise to a distinct singlet, typically observed in the range of δ 3.0-3.5 ppm. The exact position of this signal can be sensitive to the solvent and electronic environment.

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. This table is generated based on typical values for coumarin and ethynyl moieties.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.5 - 6.8 | Singlet (s) |

| H-5 | ~7.7 - 7.9 | Doublet of doublets (dd) |

| H-6 | ~7.3 - 7.5 | Triplet of doublets (td) |

| H-7 | ~7.5 - 7.7 | Triplet of doublets (td) |

| H-8 | ~7.3 - 7.5 | Doublet of doublets (dd) |

| ≡C-H | ~3.2 - 3.6 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic and vinylic carbons of the coumarin core, and the two sp-hybridized carbons of the ethynyl group. udel.eduoregonstate.edu

The lactone carbonyl carbon (C-2) is typically the most downfield signal, appearing in the range of δ 160-165 ppm. ceon.rs The quaternary carbon C-8a, situated at the fusion of the two rings, and the oxygen-bearing C-8a are also found at low field, typically between δ 150-155 ppm. The remaining aromatic and vinylic carbons of the coumarin nucleus resonate between δ 115-145 ppm.

The two carbons of the ethynyl group (C≡C) are particularly characteristic. They resonate in a unique region of the spectrum, typically between δ 75-95 ppm. The carbon attached to the coumarin ring (C-4-C≡) will appear at a different chemical shift than the terminal, proton-bearing carbon (≡C-H). oregonstate.edu

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound. This table is generated based on typical values for coumarin and ethynyl moieties.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 (C=O) | ~160 - 162 |

| C-3 | ~115 - 118 |

| C-4 | ~140 - 145 |

| C-4a | ~118 - 120 |

| C-5 | ~128 - 130 |

| C-6 | ~124 - 126 |

| C-7 | ~132 - 134 |

| C-8 | ~116 - 118 |

| C-8a | ~153 - 155 |

| C-4-C ≡ | ~85 - 90 |

| ≡C -H | ~80 - 85 |

Advanced NMR Techniques for Structural Confirmation

While 1D NMR spectra provide fundamental structural data, 2D NMR techniques are often employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This is particularly useful for confirming the connectivity within the aromatic ring, showing correlations between H-5/H-6, H-6/H-7, and H-7/H-8.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon in the coumarin ring by linking the signals from the ¹H and ¹³C spectra. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. ceon.rs For this compound, key HMBC correlations would be expected from the acetylenic proton (≡C-H) to the C-4 carbon of the coumarin ring, as well as to the other acetylenic carbon. Additionally, correlations from the H-3 proton to C-2, C-4, and C-4a would confirm the assignments around the pyrone ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a correlation between the H-5 proton and the ethynyl proton, confirming their spatial proximity on the same side of the molecule. ceon.rs

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the coumarin lactone and the terminal alkyne functionality.

The most intense and easily identifiable peak is the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the region of 1700-1750 cm⁻¹. nih.gov The exact position is sensitive to substituents on the coumarin ring. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-H aromatic stretching appears above 3000 cm⁻¹.

The presence of the ethynyl group gives rise to two highly diagnostic peaks:

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹, corresponding to the stretching of the terminal acetylenic C-H bond.

C≡C Stretch: A weaker absorption in the range of 2100-2140 cm⁻¹. The intensity of this peak can be variable.

Table 3: Key FT-IR Absorption Bands for this compound. This table is generated based on typical values for the identified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretching (ν) | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 | Medium |

| Alkyne C≡C | Stretching (ν) | 2100 - 2140 | Weak to Medium |

| Lactone C=O | Stretching (ν) | 1700 - 1750 | Strong |

| Aromatic C=C | Stretching (ν) | 1450 - 1600 | Medium to Strong |

| C-O | Stretching (ν) | 1000 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. jyoungpharm.org While the carbonyl stretch is also observable in the Raman spectrum, the most significant feature for this compound would be the alkyne C≡C stretching vibration. Due to the change in polarizability during the vibration, the C≡C stretch, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. beilstein-journals.orgresearchgate.net

The aromatic ring vibrations also give rise to characteristic signals in the Raman spectrum, particularly the ring "breathing" modes, which can be found in the fingerprint region below 1600 cm⁻¹. researchgate.net The symmetric nature of these vibrations often makes them more intense in Raman than in IR spectroscopy.

Table 4: Key Raman Shifts for this compound. This table is generated based on typical values for the identified functional groups.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretching (ν) | ~3300 | Medium |

| Alkyne C≡C | Stretching (ν) | 2100 - 2140 | Strong |

| Lactone C=O | Stretching (ν) | 1700 - 1750 | Medium |

| Aromatic C=C | Ring Stretching/Breathing | 1400 - 1600 | Strong |

X-Ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Planarity

The core coumarin (2H-chromen-2-one) ring system in ethynyl-substituted derivatives is generally observed to be nearly planar. X-ray crystallography studies on related compounds, such as 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one and 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, confirm the planarity of the fused bicyclic ring structure.

For instance, in the crystal structure of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, the 11 non-hydrogen atoms of the coumarin moiety are approximately coplanar, with a root-mean-square (r.m.s.) deviation of 0.048 Å. nih.gov Similarly, the coumarin moiety in 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one shows an r.m.s. deviation of just 0.025 Å from the mean plane, indicating a high degree of planarity. nih.gov

| Compound | Coumarin Ring System R.M.S. Deviation (Å) | Dihedral Angle with Substituent (°) | Reference |

| 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one | 0.048 | 33.68 (4) | nih.gov |

| 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one | 0.025 | 11.75 (8) | nih.gov |

Intermolecular Interactions (e.g., C-H···π, π-π Stacking, Hydrogen Bonding)

The crystal packing and supramolecular architecture of ethynyl-chromenone derivatives are governed by a variety of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds, C-H···π interactions, and π-π stacking, are crucial in determining the solid-state properties of the material.

In the crystal structure of 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, weak C—H···O hydrogen bonds lead to the formation of supramolecular zigzag chains. These chains are further organized into double layers through weak C—H···π interactions. nih.govresearchgate.net

Similarly, the structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one features a three-dimensional network built from a combination of C—H···π and π-π stacking interactions. nih.gov The π-π stacking involves the interaction between the electron-rich aromatic rings of adjacent coumarin moieties. The geometric parameters of these interactions, such as the inter-centroid distance, are critical for understanding the stability of the crystal lattice. For the thiophene (B33073) derivative, a π-π stacking interaction with an inter-centroid distance of 3.6612 (12) Å is observed. nih.gov

These interactions are fundamental in crystal engineering, influencing the physical properties and potential applications of these compounds in materials science.

| Compound | Types of Intermolecular Interactions Observed | Specific Interaction Parameters | Reference |

| 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one | C—H···O hydrogen bonds, C—H···π interactions | Forms supramolecular zigzag chains and double layers | nih.govresearchgate.net |

| 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one | C—H···π interactions, π-π stacking | π-π inter-centroid distance = 3.6612 (12) Å | nih.govresearchgate.net |

Computational Studies and Theoretical Investigations

Molecular Modeling and Geometry Optimization (e.g., PM3, PM5 Methods)

Molecular modeling serves as the foundational step in computational analysis, aiming to determine the most stable three-dimensional conformation of a molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Semi-empirical methods like PM3 (Parametrized Model 3) and PM5 offer a computationally efficient way to achieve this for organic molecules.

For 4-ethynyl-2H-chromen-2-one, these methods would be employed to calculate the optimal bond lengths, bond angles, and dihedral angles. The process involves an iterative calculation that adjusts the atomic coordinates to minimize the total energy of the molecule. The resulting optimized geometry provides insights into the planarity of the coumarin (B35378) ring system and the orientation of the 4-ethynyl substituent. This optimized structure is the starting point for more advanced calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. By applying DFT, one can gain a deep understanding of the distribution of electrons within this compound and derive numerous electronic properties.

A typical DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed on the previously optimized geometry. Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For ethynyl-substituted coumarins, DFT calculations help to understand how the introduction of the alkyne group modifies the electronic properties compared to the parent coumarin structure. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. nih.gov For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom. Comparing these theoretical values with experimental data can help confirm the molecular structure.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. mdpi.com This calculation simulates the electronic transitions from the ground state to various excited states. For this compound, TD-DFT would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for understanding the photophysical properties of the molecule.

Investigation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is an indispensable tool for exploring the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its participation in reactions such as cycloadditions, metal-catalyzed cross-coupling reactions at the ethynyl (B1212043) group, or nucleophilic additions.

By mapping the potential energy surface of a proposed reaction, researchers can determine the most likely mechanism. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barriers provide quantitative insights into reaction rates and feasibility.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. tandfonline.comresearchgate.net An MD simulation of this compound, often in a solvent box to mimic solution-phase behavior, would solve Newton's equations of motion for the system.

This approach can reveal how the molecule moves, rotates, and vibrates. For instance, MD simulations can be used to explore the conformational flexibility of the ethynyl group, study solvation effects, and understand how the molecule might interact with a biological target like an enzyme active site. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Chemical and Physical Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical or chemical properties. While a QSPR study requires a dataset of multiple related compounds, this compound could be included in a study of substituted coumarins to predict properties like solubility, melting point, or chromatographic retention times.

The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to develop a predictive model. nih.govtbzmed.ac.irresearchgate.net

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized into various classes, including constitutional, topological, geometric, and electronic descriptors. For this compound, a wide range of descriptors would be calculated from its optimized geometry.

Table 1: Examples of Molecular Descriptors for Theoretical Analysis

| Descriptor Category | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Atom Count | Basic information about the molecule's composition. |

| Topological | Wiener Index, Balaban J index | Describes the connectivity and branching of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity. |

These descriptors are fundamental inputs for QSPR and Quantitative Structure-Activity Relationship (QSAR) models and are essential for comparing the properties of this compound with other coumarin derivatives. nih.govtbzmed.ac.ir

Advanced Applications and Materials Science Innovations

Fluorescent Probes and Chemosensors Design

The inherent fluorescence of the coumarin (B35378) scaffold makes it an excellent platform for the design of fluorescent probes. The ethynyl (B1212043) group at the C-4 position serves as a strategic handle for attaching various recognition moieties (receptors), enabling the selective detection of a wide range of analytes.

The fundamental design of a fluorescent probe involves three key components: a fluorophore, a linker, and a recognition motif (receptor). nih.govmdpi.com In probes derived from 4-ethynyl-2H-chromen-2-one, the coumarin unit acts as the fluorophore, the light-emitting component. The ethynyl group is a highly effective linker, often utilized in high-yield "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach a specific receptor. nih.govugent.be

This modular design allows for the rational creation of tailored sensor systems. The receptor is chosen for its specific binding affinity to a target analyte, such as a metal ion. mdpi.comnih.govsemanticscholar.org Upon binding, an interaction between the receptor and the analyte induces a change in the electronic properties of the coumarin fluorophore, leading to a measurable change in its fluorescence output (e.g., intensity, wavelength, or lifetime). nih.gov This "signal-on" or "signal-off" response forms the basis of detection.

Several photophysical mechanisms govern the signaling of chemosensors based on coumarin derivatives.

Intramolecular Charge Transfer (ICT): ICT is a primary mechanism in many coumarin-based probes. researchgate.netnih.govnih.gov The coumarin core can act as an electron acceptor, and a donor group can be attached to it. The efficiency of this charge transfer from the donor to the acceptor upon photoexcitation influences the fluorescence emission. When the receptor binds to an analyte, it can alter the electron-donating or -withdrawing nature of the system, thereby modulating the ICT process and changing the fluorescence emission wavelength and intensity. nih.govrsc.org For example, the binding of a metal ion can enhance or suppress ICT, leading to a detectable optical response.

Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.orgnih.gov In the context of chemosensors, a probe can be designed where the coumarin fluorophore is initially in a non-fluorescent or weakly fluorescent state. The target analyte, acting as a nucleophile, can react with the probe via an SNAr mechanism. wikipedia.orgsemanticscholar.org This reaction can liberate the highly fluorescent coumarin moiety, resulting in a "turn-on" fluorescence signal that is proportional to the analyte concentration. While a well-established reaction mechanism, its specific application in sensors utilizing the this compound core is a specialized design strategy.

Derivatives of this compound are particularly effective in the trace detection of environmentally and biologically significant heavy metal ions. mdpi.com The ability to design receptors with high selectivity allows for the creation of probes that can detect specific ions even in complex mixtures. researchgate.net For instance, a sensor synthesized from a coumarin derivative demonstrated selective "on-off" fluorescence quenching for the detection of Hg2+ ions with a detection limit as low as 0.44 x 10-8 M. mdpi.com The portability and sensitivity of these optical methods make them promising alternatives to traditional analytical techniques for monitoring water quality and biological systems. mdpi.comresearchgate.net

| Analyte | Sensing Strategy | Detection Limit (LOD) | Key Feature |

| Mercury (Hg2+) | Fluorescence "on-off" quenching | 0.44 x 10-8 M | High selectivity in the presence of other metal ions. mdpi.com |

| Cadmium (Cd2+) | Fluorescence enhancement | Not Specified | Reversible sensing demonstrated with the addition of EDTA. mdpi.com |

| Lead (Pb2+) | Ratiometric fluorescence enhancement | 25 µM (micromolar) | Metal-mediated assembly with the probe enhances signal. nih.gov |

| Various Metal Ions | Colorimetric and Fluorometric response | Analyte-dependent | The versatility of the coumarin core allows for the design of sensors for a wide array of metal ions. researchgate.net |

Laser Dyes and Optical Brighteners

Coumarin derivatives are renowned for their application as laser dyes due to their high fluorescence quantum yields and photostability. nih.gov They are used in liquid dye lasers, which are valued for their tunability across a broad range of wavelengths. While the broader class of coumarins is well-established in this field, the specific performance characteristics of this compound as a laser dye are a subject of specialized research.

Similarly, coumarin-based compounds are utilized as optical brighteners in industries such as paper and textiles. They function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, causing the material to appear whiter and brighter. Polymeric fluorescent brighteners based on coumarin have been shown to increase paper strength and smoothness while also inhibiting UV-aging. mdpi.com The incorporation of the this compound moiety into polymers could impart these desirable optical brightening properties.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that convert electricity into light through electroluminescence in thin organic films. ossila.commbraunchina.com The color and efficiency of an OLED are determined by the molecular structure of the organic materials used in its emissive layer. researchgate.netmdpi.com

Coumarin derivatives, known for their strong fluorescence, are attractive candidates for use as emitters or dopants in the emissive layer of OLEDs. nih.govnih.gov The 4-ethynyl group on the 2H-chromen-2-one core provides a valuable point of attachment for incorporating the coumarin chromophore into larger, more complex molecular structures or polymers designed for optoelectronic applications. This functionalization allows for the fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and charge transport capabilities, which are critical for efficient device performance.

Incorporation into Functional Polymers and Polymer Networks

The ethynyl group of this compound is a key feature that enables its seamless integration into polymeric materials, creating functional polymers with tailored optical and physical properties. mdpi.comuwo.ca The most prominent method for this incorporation is through click chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows the ethynyl-functionalized coumarin to be efficiently "clicked" onto a polymer backbone that has been pre-functionalized with azide (B81097) groups. nih.govugent.be This post-polymerization modification strategy is highly efficient and specific, allowing for the creation of fluorescently labeled polymers with controlled properties.

Applications of these functionalized polymers include:

Bioimaging and Sensing: Polymers tagged with this compound can be used as fluorescent probes for imaging biological systems or as macromolecular sensors. uwo.ca

Smart Materials: Coumarin moieties can undergo a reversible photodimerization reaction upon exposure to UV light. mdpi.com By incorporating this compound into a polymer network, it is possible to create photo-responsive materials, such as self-healing polymers or materials with shape-memory properties.

Advanced Coatings and Films: These functional polymers can be used to create coatings or films with specific optical properties, such as fluorescence or UV-protection. mdpi.com

The ability to create well-defined polymer architectures, such as block copolymers or polymer brushes, using controlled polymerization techniques combined with click chemistry, opens up vast possibilities for designing next-generation materials based on this compound. ugent.be20.210.105

Photochemical Properties in Polymer Systems (e.g., Dimerization, [2πs + 2πs] Cycloaddition)

The coumarin moiety, the core structure of this compound, possesses significant photochemical properties that are harnessed in the development of advanced polymer systems. The most notable of these is the ability to undergo a reversible [2πs + 2πs] cycloaddition reaction upon irradiation with UV light. nih.gov This photoreaction typically occurs when the polymer system is exposed to UV light of a wavelength greater than 300 nm, leading to the formation of a cyclobutane (B1203170) ring between two coumarin units. This process is essentially a dimerization of the coumarin moieties, which can act as a cross-linking point within a polymer network. nih.gov

This photodimerization is reversible. The cyclobutane ring can be cleaved, and the original coumarin structures restored, by irradiating the polymer with UV light of a shorter wavelength, typically around 254 nm. nih.gov This reversible nature of the [2πs + 2πs] cycloaddition is a key feature, enabling the development of materials with dynamic properties such as self-healing, shape memory, and reversible adhesives. nih.gov The presence of the ethynyl group at the 4-position of the chromen-2-one ring can influence the electronic and steric environment of the coumarin core, potentially affecting the efficiency and kinetics of the photodimerization and cleavage reactions.

The general mechanism for this photoreaction is a cycloaddition between the 5,6-double bond of an excited state coumarin molecule and the corresponding double bond of a ground state coumarin molecule. This reaction is a powerful tool in polymer chemistry, allowing for the precise control of polymer architecture and properties through the application of light. rsc.org

Table 1: Photochemical Reactions of Coumarin Moieties in Polymers

| Reaction Type | Inducing Condition | Resulting Structure | Reversing Condition | Applications |

|---|

Cross-Linking Strategies using this compound Moieties

The unique bifunctional nature of this compound, possessing both a photoreactive coumarin core and a chemically reactive ethynyl group, allows for multiple cross-linking strategies in polymer science. These strategies can be used to create complex polymer networks with tailored properties. nih.govmdpi.com

The primary method involves the photodimerization of the coumarin group as described previously. When this compound is incorporated as a side group in a polymer chain, irradiation with UV light (>300 nm) can create cross-links between different chains, transforming a thermoplastic material into a thermoset network. nih.gov This process enhances the material's mechanical strength and thermal stability. nih.gov

In addition to the photochemical cross-linking, the ethynyl group provides a secondary route for creating network structures. The acetylene (B1199291) bond is highly reactive and can participate in various coupling reactions. For instance, it can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, to link with azide-functionalized polymers. researchgate.net Furthermore, the ethynyl groups can be polymerized, particularly in the presence of suitable catalysts or initiators, to form a cross-linked network. This is analogous to the polymerization of diethynylarenes, which are known to form cross-linked polymers. mdpi.com

These dual cross-linking capabilities—photochemical and chemical—allow for the creation of intricately controlled network architectures. For example, an initial network can be formed via the ethynyl groups, followed by a secondary, reversible cross-linking step using the coumarin photodimerization to impart responsive or "smart" properties to the material.

Table 2: Cross-Linking Methods for this compound Moieties

| Functional Group | Cross-Linking Method | Stimulus/Reagent | Bond Type Formed | Network Properties |

|---|---|---|---|---|

| Coumarin (2H-chromen-2-one) | [2πs + 2πs] Cycloaddition | UV Light (>300 nm) | Covalent (Cyclobutane) | Reversible, Light-responsive |

| Ethynyl | Azide-Alkyne Cycloaddition | Copper(I) Catalyst | Covalent (Triazole) | Stable, Thermally robust |

Synthetic Building Blocks in Advanced Organic Synthesis (e.g., Spiro Architectures)

In the realm of advanced organic synthesis, this compound serves as a versatile organic building block. Organic building blocks are functionalized molecules that act as the foundational components for constructing more complex molecular structures. thieme.de The dual functionality of this compound—the electrophilic α,β-unsaturated lactone system of the coumarin and the nucleophilic/reactive ethynyl group—makes it a valuable precursor for a variety of molecular architectures.

One area where chromene derivatives are particularly useful is in the synthesis of spiro compounds. nih.gov Spiro architectures, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. While direct synthesis examples starting from this compound are specific, the general reactivity of the chromene scaffold is well-established in multicomponent reactions that yield complex heterocyclic systems, including spiro-fused structures. nih.govnih.gov

For instance, the chromene core can participate in condensation reactions. A plausible synthetic route towards spiro architectures could involve a reaction where the ethynyl group is first transformed into another functional moiety, which then directs an intramolecular cyclization or participates in a multicomponent reaction. For example, the ethynyl group could be hydrated to an acetyl group, which could then act as a key functionality in a condensation reaction with a bis-nucleophile to construct a spirocyclic system attached at the 4-position of the chromene ring. The reactivity of the C3-C4 double bond in the coumarin ring also allows for Michael addition reactions, which are a common strategy in the synthesis of spiro[chroman-...] derivatives. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing coumarin (B35378) derivatives are well-established, the future of chemical synthesis lies in the development of environmentally benign and efficient protocols. Research into the synthesis of 4-ethynyl-2H-chromen-2-one and its derivatives is expected to focus on green chemistry principles. nih.gov This includes the use of non-toxic catalysts, eco-friendly solvents like water, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. nih.gov

A significant trend is the application of natural base catalysts, for instance, those derived from waste materials like snail shells, which have proven effective in the synthesis of related 2-amino-4H-chromenes. oiccpress.comoiccpress.com Exploring such catalysts could offer a cost-effective and sustainable alternative to conventional methods. oiccpress.com The development of one-pot, multicomponent reactions will also be crucial, as these processes improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. rsc.orgnih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources to accelerate reactions. | Reduced reaction times, higher yields, milder conditions. nih.gov |

| Natural Base Catalysis | Employment of catalysts from renewable/waste sources (e.g., snail shells). | Cost-effective, environmentally friendly, sustainable. oiccpress.comoiccpress.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, reduced waste. rsc.org |

| Green Solvents | Utilizing water or other environmentally benign solvent systems. | Reduced toxicity and environmental impact, enhanced safety. nih.gov |

Exploration of Undiscovered Reactivity Pathways and Chemodivergent Approaches

The ethynyl (B1212043) group at the C4-position of the chromenone core is a versatile functional handle that opens up a vast landscape of chemical transformations. Future research will likely delve into previously unexplored reactivity pathways of this moiety. The alkyne can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions, allowing for the synthesis of complex molecular architectures.

A particularly exciting avenue is the use of chemodivergent synthesis. rsc.org This strategy enables the generation of diverse molecular structures from a single starting material by subtly changing reaction parameters like the catalyst, solvent, or temperature. rsc.orgacs.org For this compound, this could mean selectively transforming the ethynyl group while leaving the coumarin core intact, or vice versa, or engaging both functionalities in a controlled manner. For example, base-promoted chemodivergent strategies have been used to construct different heterocyclic scaffolds from related systems, a concept that could be extended to the target molecule. acs.org Investigating the reactivity of related sulfur-containing coumarins (mercapto-coumarins) can also provide insights into potential regioselective reactions and novel synthetic pathways. mdpi.com

Integration into Advanced Functional Materials and Devices

The inherent photophysical properties of the coumarin core suggest that this compound could be a valuable building block for advanced functional materials. mdpi.com Coumarin derivatives are known for their fluorescence, making them suitable for use as fluorescent tags, probes, and components in electro-optical devices. mdpi.commdpi.com

The ethynyl group provides a perfect anchor point for incorporating this molecule into polymeric structures. Through polymerization or post-polymerization modification (e.g., "click" chemistry), this compound could be integrated into smart polymers that respond to stimuli like light. mdpi.com Such photoreactive polyurethanes or other polymers could have applications in areas like data storage, controlled-release systems, and self-healing materials. mdpi.com The ability of coumarin moieties to undergo light-induced dimerization can be exploited to create photoreversible systems. mdpi.com

| Application Area | Function of this compound | Potential End-Use |

| Smart Polymers | Photoreversible cross-linking agent via the coumarin core. | Self-healing materials, shape-memory polymers. mdpi.commdpi.com |

| Fluorescent Probes | Fluorescent signaling unit. | Bio-imaging, chemical sensing. |

| Electro-optical Devices | Chromophore component. | Organic light-emitting diodes (OLEDs), nonlinear optics. |

| Patterned Surfaces | Light-activated surface modification via the ethynyl group. | Bioanalytical science, tissue engineering. mdpi.com |

Interdisciplinary Research with Nanoscience and Catalysis

The convergence of organic chemistry with nanoscience and catalysis presents significant opportunities. The this compound molecule could be anchored to the surface of nanoparticles (e.g., gold, silica) via its ethynyl group. The resulting functionalized nanomaterials could find use in targeted drug delivery, diagnostics, or as novel catalysts.

Furthermore, the synthesis of the chromene scaffold itself is an active area for catalytic innovation. msu.edu Research into metal-catalyzed reactions, such as those involving gold, palladium, or iron, has led to efficient methods for constructing the 2H-chromene ring system. msu.edu Future work could focus on developing enantioselective catalytic methods to produce chiral derivatives of this compound, which is of paramount importance for pharmacological applications. The molecule itself could also act as a ligand for metal catalysts, where the coumarin oxygen and the ethynyl pi-system could coordinate to a metal center, potentially enabling novel catalytic activities.

Advanced Computational Investigations for Predictive Modeling and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate the optimized structure, electronic properties, and spectral characteristics of this compound. nih.gov Such studies can predict infrared, ¹H, and ¹³C NMR spectra, which aids in structural characterization. nih.govresearchgate.net

Future computational work could focus on:

Modeling Reaction Mechanisms: Elucidating the transition states and energy profiles of potential reactions involving the ethynyl group to predict reactivity and selectivity.

Predicting Photophysical Properties: Calculating absorption and emission spectra to guide the design of new fluorescent probes and materials.

Structure-Property Relationships: Using quantitative structure-activity relationship (QSAR) models to correlate molecular structure with potential biological activity, helping to design more potent derivatives.

Nonlinear Optical (NLO) Properties: Calculating hyperpolarizability and polarizability to assess the potential of the molecule in NLO applications. nih.gov

These computational investigations will accelerate the design and discovery of new derivatives and applications of this compound, reducing the need for extensive trial-and-error experimentation. nih.gov

Q & A

Q. What are the common synthetic strategies for preparing 4-ethynyl-2H-chromen-2-one derivatives, and how are reaction conditions optimized?

The synthesis of chromenone derivatives typically involves cyclization reactions or functionalization of pre-existing coumarin scaffolds. For example:

- Core formation : A chromenone backbone can be synthesized via the Pechmann condensation of phenols with β-ketoesters in the presence of acidic catalysts (e.g., H₂SO₄ or POCl₃/ZnCl₂) .

- Ethynyl functionalization : The ethynyl group is introduced via Sonogashira coupling using palladium catalysts, where a halogenated chromenone reacts with terminal alkynes under inert conditions .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied, and intermediates are monitored using TLC or HPLC to maximize yield and purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and electronic environments. For example, the ethynyl proton appears as a singlet near δ 2.5–3.5 ppm .

- IR spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

- HPLC/Purity analysis : Reverse-phase HPLC with UV detection ensures >95% purity before biological assays .

Q. What purification strategies are effective for isolating this compound compounds?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates intermediates .

- Recrystallization : Ethanol or methanol recrystallizes final products to remove amorphous impurities .

- Prep-TLC : Small-scale purification uses silica-coated plates with optimized solvent systems .

Advanced Research Questions

Q. How are X-ray crystallography and computational tools applied to resolve the crystal structures of this compound derivatives?

- Data collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Structure refinement : SHELXL (via OLEX2 GUI) refines atomic coordinates and thermal parameters using least-squares methods. Hydrogen bonding networks are validated via PLATON .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for chromenone derivatives?

- Cross-validation : Compare NMR-derived torsional angles with SCXRD results. Discrepancies may arise from solution vs. solid-state conformers .

- DFT calculations : Optimize molecular geometries using Gaussian or ORCA software to reconcile experimental and theoretical bond lengths .

- Statistical analysis : Apply R-factors and goodness-of-fit (GoF) metrics to quantify model reliability .

Q. What methodologies are used to analyze hydrogen-bonding patterns in this compound crystals?

Q. How are biochemical assays designed to evaluate the biological activity of this compound derivatives?

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) determine MIC values against gram-positive/negative bacteria .

- Docking studies : AutoDock Vina or Glide predicts ligand binding to target proteins (e.g., DNA gyrase) using crystal structures from the PDB .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .

Retrosynthesis Analysis